molecular formula C17H15FN2O2S2 B2738867 3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide CAS No. 896350-10-0

3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide

Cat. No. B2738867
CAS RN: 896350-10-0
M. Wt: 362.44
InChI Key: RZLMXMWABOFROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a fluorophenyl group, a methoxybenzothiazole group, and a propanamide group . It’s likely that this compound has been synthesized for specific research purposes, as complex organic molecules like this are often used in pharmaceutical research and development .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, the fluorophenyl group, and the propanamide group would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its spectral properties (such as its UV/Vis, IR, NMR, and mass spectra), and its reactivity with various reagents .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research indicates that derivatives similar to "3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide" have demonstrated potent antioxidant and anticancer activities. For instance, novel derivatives containing semicarbazide, thiosemicarbazide, and thiophenyltriazole moieties have been synthesized, showcasing significant antioxidant activity and cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. The antioxidant activity of some compounds was found to be approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. These findings suggest potential therapeutic applications in cancer treatment and oxidative stress-related conditions (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Another application involves the synthesis of novel derivatives that exhibited significant antibacterial and antifungal activities. Some compounds demonstrated activity levels comparable to standard antimicrobial agents like Ampicillin and Flucanazole. This suggests their potential use as novel antimicrobial agents, highlighting the versatility of these compounds in addressing various bacterial and fungal infections (Helal et al., 2013).

Antimicrobial Activities

Further investigations into the antimicrobial properties of related compounds have revealed high anti-Mycobacterium smegmatis activity. This indicates a promising avenue for developing new treatments against mycobacterial infections, which are responsible for diseases such as tuberculosis (Yolal et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development, where the mechanism of action might involve binding to a specific protein or enzyme, altering a biological pathway, or interacting with DNA or RNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, for example, future research might involve preclinical and clinical trials to test its safety and efficacy .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-22-12-4-7-14-15(10-12)24-17(19-14)20-16(21)8-9-23-13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLMXMWABOFROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide

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